molecular formula C11H7ClN2O2 B1407627 4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine CAS No. 893554-95-5

4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine

Cat. No.: B1407627
CAS No.: 893554-95-5
M. Wt: 234.64 g/mol
InChI Key: CUTMZWBUNGGDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation

Molecular Architecture and IUPAC Nomenclature

4-Chloro-6-methoxybenzofuro[3,2-d]pyrimidine is a heterocyclic compound characterized by a fused benzofuro-pyrimidine core. Its IUPAC name reflects the substitution pattern: a chlorine atom at position 4 and a methoxy group at position 6 of the pyrimidine ring, which is fused to a benzofuran moiety. The molecular formula is C₁₁H₇ClN₂O₂ , with a molecular weight of 234.64 g/mol .

The structure comprises:

  • Benzofuran ring : A benzene ring fused to a furan ring (oxygen-containing heterocycle).
  • Pyrimidine ring : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
  • Substituents :
    • Chlorine at position 4 of the pyrimidine ring.
    • Methoxy group (-OCH₃) at position 6 of the pyrimidine ring.
Table 1: Key Structural Features
Component Position Functionality
Benzofuran core Fused Aromatic stabilization
Pyrimidine ring Central Nitrogen-rich scaffold
Chlorine substituent C4 Electron-withdrawing
Methoxy substituent C6 Electron-donating

The SMILES notation COc1cccc2c1oc3c(Cl)ncnc23 illustrates the connectivity: the benzofuran (COc1cccc2c1o) fused to the pyrimidine (c3c(Cl)ncnc23).

Crystallographic Characterization via X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is pivotal for determining the three-dimensional arrangement of atoms in 4-chloro-6-methoxybenzofuro[3,2-d]pyrimidine. While specific crystallographic data for this compound is not publicly available, analogous benzofuro-pyrimidines exhibit:

  • Planar geometry : The fused rings adopt a coplanar arrangement due to aromatic stabilization.
  • Intermolecular interactions :
    • C—H⋯N hydrogen bonds : Between the pyrimidine nitrogen and adjacent hydrogen atoms.
    • π–π stacking : Between aromatic planes of neighboring molecules.
Table 2: Typical Crystallographic Parameters for Analogous Compounds
Parameter Value (Example) Method
Space group Monoclinic SCXRD
Lattice parameters (a, b, c) ~10–15 Å Bragg’s law analysis
Hydrogen bonding 2–3 bonds Distance ≤ 3.0 Å
π–π stacking distance ~3.5 Å Intermolecular interaction

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy provides insights into the electronic environment of nuclei. For 4-chloro-6-methoxybenzofuro[3,2-d]pyrimidine:

  • ¹H NMR :
    • Methoxy group : Singlet at δ ~3.8–3.9 ppm (3H).
    • Aromatic protons : Signals in δ ~6.8–8.5 ppm, depending on coupling with electronegative substituents (Cl, OCH₃).
  • ¹³C NMR :
    • Pyrimidine carbons : δ ~150–160 ppm (C4, C6).
    • Benzofuran carbons : δ ~110–130 ppm (aromatic region).
Table 3: Predicted NMR Shifts
Nucleus δ (¹H) δ (¹³C) Assignment
OCH₃ 3.8–3.9 55–57 Methoxy group
C4-Cl 150–155 Pyrimidine C4 (chlorinated)
C6-OCH₃ 155–160 Pyrimidine C6 (methoxylated)
Fourier-Transform Infrared (FT-IR) Spectral Signatures

FT-IR identifies functional groups through characteristic absorption bands:

  • C–O (methoxy) : Strong absorption at ~2800–3000 cm⁻¹ (C–O stretching).
  • C–Cl (aromatic) : Peak at ~700–800 cm⁻¹ (C–Cl stretching).
  • C=N/C–N (pyrimidine) : Bands at ~1500–1600 cm⁻¹ (aromatic C=N).
Table 4: FT-IR Absorption Bands
Functional Group Wavenumber (cm⁻¹) Intensity
C–O (methoxy) 2800–3000 Strong
C–Cl 700–800 Moderate
C=N/C–N 1500–1600 Strong
Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals fragmentation pathways:

  • Molecular ion (M⁺) : m/z 234.64 (C₁₁H₇ClN₂O₂).
  • Key fragments :
    • [M – Cl]⁺ : m/z 199.6 (loss of Cl atom).
    • [M – OCH₃]⁺ : m/z 203.6 (loss of methoxy group).
    • Benzofuro-pyrimidine core : Stable fragments at m/z 150–200 .
Table 5: Mass Spectrometric Fragments
Fragment m/z Relative Abundance (%)
Molecular ion (M⁺) 234.6 10–15
[M – Cl]⁺ 199.6 25–30
[M – OCH₃]⁺ 203.6 15–20
Benzofuro-pyrimidine core 150–200 40–50

Properties

IUPAC Name

4-chloro-6-methoxy-[1]benzofuro[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c1-15-7-4-2-3-6-8-10(16-9(6)7)11(12)14-5-13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTMZWBUNGGDST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination Using Phosphorus Oxychloride

A common and efficient method involves the reaction of 4-chloro-6-methoxypyrimidine with phosphorus oxychloride (POCl₃) in the presence of anhydrous organic amines, such as triethylamine or N,N-diisopropylethylamine, which act as bases and catalysts.

  • Reaction conditions: Heating at 80–100 °C for approximately 7 hours.
  • The reaction mixture is then subjected to reduced pressure distillation to remove excess POCl₃.
  • The residue is quenched by dropwise addition into ice-water, followed by organic solvent extraction.
  • Crystallization from solvents like ethylene dichloride yields high-purity 4,6-dichloropyrimidine derivatives, which are precursors for further transformations.

Table 1: Typical Reaction Parameters for Chlorination

Parameter Condition/Value
Starting material 4-chloro-6-methoxypyrimidine (100 g, 0.985 mol)
Phosphorus oxychloride 400 g (2.61 mol)
Organic amine Triethylamine, DIPEA, or DMF (30–38 g)
Temperature 80–100 °C
Reaction time 7 hours
Workup Reduced pressure distillation, ice-water quench, organic extraction
Yield 95.6–97.5%
Purity >99% by HPLC

This method is advantageous due to high yield and purity, lower production cost, and reduced environmental impact by minimizing solid waste and hazardous by-products.

Methoxylation of 4-Chloro-6-hydroxypyrimidine

An alternative route involves starting from 4-chloro-6-hydroxypyrimidine , which is converted to the methoxy derivative via nucleophilic substitution:

  • Treatment with sodium methoxide in methanol results in the replacement of the hydroxyl group by a methoxy group.
  • This reaction typically proceeds under mild conditions with moderate to high yields.
  • The methyl group is introduced selectively, preserving the chloro substituent at position 4.

This step is crucial for preparing the methoxy-substituted pyrimidine ring, which is a key intermediate for subsequent benzofuran fusion.

Formation of the Benzofuro[3,2-d]pyrimidine Core

The benzofuro[3,2-d]pyrimidine skeleton is constructed by cyclization reactions involving appropriate benzofuran carboxylate derivatives and urea or related reagents.

  • For example, ethyl 3-phenylureido-2-benzofuran carboxylate can be treated with phosphorus oxychloride to induce cyclization and ring closure, forming the fused pyrimidine system.
  • The resulting intermediate is then functionalized with chloro and methoxy groups as described above.
  • Reaction conditions require careful temperature control and solvent choice (e.g., acetonitrile, dimethylformamide) to optimize yield and selectivity.

Representative Experimental Procedure

A typical synthesis protocol based on patent literature and commercial data is as follows:

  • Chlorination Step:
    • Dissolve 4-chloro-6-methoxypyrimidine in phosphorus oxychloride.
    • Add anhydrous organic amine (e.g., triethylamine).
    • Heat the mixture at 80–85 °C for 7 hours.
  • Workup:
    • Cool to 60 °C and remove excess POCl₃ by reduced pressure distillation.
    • Add the reaction mixture dropwise into ice water at 0 °C.
    • Extract the product into an organic solvent such as ethylene dichloride.
    • Dry and concentrate the organic layer, then crystallize by cooling.
  • Isolation:
    • Filter and dry the crystalline 4,6-dichloropyrimidine derivative.
    • Yields typically exceed 95% with purity above 99%.

Analytical Characterization

Summary Table: Preparation Methods Overview

Step Starting Material(s) Reagents/Conditions Yield (%) Purity (%) Notes
Chlorination 4-chloro-6-methoxypyrimidine POCl₃, organic amine, 80–100 °C, 7 h 95.6–97.5 >99 Reduced pressure distillation, crystallization
Methoxylation 4-chloro-6-hydroxypyrimidine Sodium methoxide in methanol, mild conditions Moderate–High High Nucleophilic substitution
Benzofuro[3,2-d]pyrimidine ring formation Ethyl 3-phenylureido-2-benzofuran carboxylate POCl₃, heat, solvent (DMF, acetonitrile) Variable High Multi-step cyclization

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles and appropriate solvents.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-chloro substituent in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions compared to the 4-amine analog .
  • Methoxy vs. Hydroxy Groups : The 6-methoxy group improves metabolic stability over 6-hydroxy derivatives, which are prone to rapid glucuronidation .

Kinase Inhibition

  • CaPkc1 Inhibition: Benzofuro[3,2-d]pyrimidine derivatives with polar substituents (e.g., hydroxy, carboxamide) exhibit stronger CaPkc1 inhibition, critical for antifungal activity.
  • Thymidylate Synthase (TS) Inhibition : Piperazinyl and phenyl substitutions (e.g., 4-(4-Methyl-1-piperazinyl)-2-phenyl analog) enhance TS binding via hydrophobic interactions, a feature absent in the chloro-methoxy derivative .

Antifungal Activity

For example, 4,7,9-trihydroxy derivatives achieved 60% growth suppression at 150 µM .

Physicochemical Properties

  • Solubility : The methoxy group enhances lipophilicity (logP ~2.5) compared to hydroxy analogs (logP ~1.2), impacting bioavailability .
  • Thermal Stability : Benzofuropyrimidines with fused aromatic systems exhibit high melting points (>200°C), as seen in 4-chloro-6-methylfuro[2,3-d]pyrimidine (m.p. 144–145°C) .

Biological Activity

4-Chloro-6-methoxybenzofuro[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biochemical properties, mechanisms of action, and pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of benzofuro-pyrimidines, characterized by the presence of a benzofuran moiety fused with a pyrimidine ring. The presence of chlorine and methoxy groups influences its reactivity and biological interactions.

4-Chloro-6-methoxybenzofuro[3,2-d]pyrimidine exhibits its biological activity primarily through the following mechanisms:

  • Inhibition of Tyrosine Kinases : This compound has been shown to bind to the active sites of various tyrosine kinases, including those involved in critical signaling pathways for cell proliferation and survival. By inhibiting these kinases, the compound disrupts downstream signaling cascades that promote cancer cell growth and survival .
  • Induction of Apoptosis : Research indicates that 4-Chloro-6-methoxybenzofuro[3,2-d]pyrimidine can induce apoptosis in cancer cells. This effect is mediated through the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and eventual cell death .
  • Interaction with DNA Repair Mechanisms : The compound may also interfere with proteins involved in DNA replication and repair, further contributing to its anticancer properties by preventing the repair of damaged DNA in rapidly dividing cells .

Pharmacological Effects

The pharmacological profile of 4-Chloro-6-methoxybenzofuro[3,2-d]pyrimidine includes:

  • Anticancer Activity : Studies have demonstrated that this compound exhibits potent activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines range from 0.02 to 0.08 μmol/mL, indicating strong efficacy compared to standard chemotherapeutics like doxorubicin .
  • Selectivity for Cancer Cells : Preliminary findings suggest that while the compound effectively induces apoptosis in cancer cells, its effects on normal cells are less pronounced, indicating a degree of selectivity that could minimize side effects in therapeutic applications .

Biochemical Pathways Affected

The primary biochemical pathways influenced by 4-Chloro-6-methoxybenzofuro[3,2-d]pyrimidine include:

PathwayEffect
Tyrosine Kinase SignalingInhibition leading to reduced proliferation
Apoptotic PathwaysActivation resulting in increased apoptosis
DNA Repair MechanismsDisruption causing accumulation of DNA damage

Case Studies

Several studies have investigated the biological activity of 4-Chloro-6-methoxybenzofuro[3,2-d]pyrimidine:

  • Study on Cancer Cell Lines : A study evaluated the compound's effects on MCF-7 and HCT-116 cell lines, revealing significant anticancer activity with minimal cytotoxicity on normal fibroblast cells .
  • Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying its action, confirming its role as a potent inhibitor of tyrosine kinases and its ability to induce apoptosis through mitochondrial pathways .
  • Pharmacokinetic Properties : While detailed pharmacokinetic data are still lacking, initial studies suggest favorable absorption characteristics that could enhance bioavailability in therapeutic settings .

Q & A

Q. What are the key synthetic routes for 4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. A common approach involves ring-closing reactions to form the fused benzofuropyrimidine core, followed by chlorination and methoxy group introduction. For example, optimized ring-closing reactions (e.g., using acid catalysis or thermal conditions) can achieve near-quantitative yields . Solvent choice (e.g., DMF or THF) and temperature control (80–120°C) are critical to minimize side reactions. Post-synthetic purification via column chromatography or recrystallization ensures high purity (>95%) .

Table 1: Comparison of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Reference
Acid-catalyzed cyclizationRing closure, chlorination8597
Thermal cycloadditionOne-pot synthesis7893

Q. How is the structural identity of this compound confirmed experimentally?

Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR verify substituent positions (e.g., methoxy at C6: δ 3.8–4.0 ppm; chloro at C4: δ 7.2–7.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 279.05) .
  • X-ray Crystallography: Resolves bond angles and planarity of the fused ring system, critical for stability studies .

Q. What role do substituents (chloro, methoxy) play in modulating reactivity?

The chloro group at C4 enhances electrophilicity, enabling nucleophilic substitution (e.g., amination or Suzuki coupling). The methoxy group at C6 improves solubility in polar solvents (e.g., DMSO) and stabilizes intermediates via resonance . Comparative studies show that replacing methoxy with methylthio reduces aqueous solubility by ~40% .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields in halogenation steps?

Low yields during chlorination often arise from incomplete substitution or side reactions. Strategies include:

  • Catalyst Screening: Lewis acids (e.g., FeCl3_3) improve regioselectivity .
  • Solvent Optimization: Dichloromethane minimizes byproduct formation compared to toluene .
  • In Situ Monitoring: HPLC tracks reaction progress, allowing real-time adjustments .

Q. What computational methods predict the compound’s reactivity in drug design?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attacks. For example:

  • HOMO-LUMO Gaps: A smaller gap (~4.5 eV) suggests higher reactivity at C4 .
  • Molecular Electrostatic Potential (MEP): Highlights electron-deficient regions (e.g., chloro-substituted carbon) for targeted modifications .

Q. How do structural analogs compare in biological activity, and what contradictions exist in reported data?

Derivatives with 4-chloro-6-methoxy motifs show varied activity:

  • Antimicrobial: MIC values range from 2–16 µg/mL against S. aureus, but discrepancies arise due to assay conditions (e.g., broth microdilution vs. agar diffusion) .
  • Anticancer: IC50_{50} values for breast cancer cell lines (MCF-7) vary by >50% across studies, possibly due to differences in cell passage number or solvent carriers (DMSO vs. PBS) .

Table 2: Biological Activity Comparison

DerivativeTarget ActivityIC50_{50}/MICAssay MethodReference
4-Cl-6-OMe (Parent)MCF-712 µMMTT assay (DMSO)
4-NH2_2-6-OMeS. aureus4 µg/mLBroth microdilution

Q. What strategies resolve contradictions in stability studies under physiological conditions?

Instability in serum (t1/2_{1/2} < 2 hrs) may stem from esterase-mediated degradation. Solutions include:

  • Prodrug Design: Masking labile groups (e.g., methoxy to PEGylated ethers) .
  • Co-solvent Systems: Using cyclodextrins to enhance serum stability by 3-fold .

Methodological Guidance

  • Synthesis Troubleshooting: Always characterize intermediates (e.g., TLC/HPLC) to isolate side products .
  • Data Reproducibility: Standardize assay protocols (e.g., ATCC cell lines, solvent concentrations) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine
Reactant of Route 2
4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.